

BDP TMR amine commercial sources

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Compound of Interest

Compound Name: *BDPTMRamine*

Cat. No.: *B13129261*

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BDP TMR Amine: A Comprehensive Technical Guide to Sourcing, Photophysics, and Bioconjugation

Executive Summary

Boron-dipyrromethene (BODIPY) dyes have revolutionized fluorescence-based diagnostics due to their exceptional photostability and sharp emission spectra^{[1][2]}. Among these, BDP TMR amine (an analog of BODIPY™ TMR) is a highly specialized, amine-functionalized fluorophore engineered to match the Tetramethylrhodamine (TAMRA) channel^{[3][4]}. As a Senior Application Scientist, I have found that while many researchers default to standard TAMRA or Cyanine dyes, BDP TMR offers a superior quantum yield and a uniquely long excited-state lifetime^{[3][4]}. This whitepaper dissects the commercial landscape of BDP TMR amine, the causality behind its photophysical advantages, and provides a self-validating bioconjugation protocol for advanced assay development.

Photophysical Profiling & Structural Advantages

BDP TMR amine consists of a boron-dipyrromethene core conjugated to a primary aliphatic amine via a linker. This structural configuration yields several critical advantages:

- **High Quantum Yield:** Unlike traditional TAMRA, which suffers from self-quenching and lower efficiency in aqueous environments, BDP TMR maintains a quantum yield approaching unity

in hydrophobic pockets and approximately 0.64 in standard buffers[3][5].

- **Fluorescence Polarization (FP) Suitability:** The causality behind BDP TMR's dominance in FP assays lies in its excited-state lifetime. FP assays require the fluorophore's fluorescence lifetime to be comparable to the rotational correlation time of the target molecule[4]. BDP TMR's relatively long lifetime ensures that the depolarization of emitted light is highly sensitive to changes in molecular weight (e.g., when a labeled small molecule binds to a massive receptor protein)[3][4].
- **Spectral Sharpness:** With an excitation maximum of ~542 nm and an emission maximum of ~574 nm, BDP TMR exhibits a narrow Stokes shift (~26–32 nm) and sharp spectral peaks, minimizing cross-talk in multiplexed flow cytometry or confocal microscopy[5][6].

Commercial Landscape & Sourcing

Procuring high-purity BDP TMR amine is critical, as trace impurities (such as unreacted free dye or hydrolyzed byproducts) will drastically skew the Degree of Labeling (DOL) calculations and increase background noise. Lumiprobe is the primary synthesizer and patent holder for the BDP® trademark[5], though several distributors and alternative synthesis houses provide equivalent BODIPY TMR analogs[1][6].

Table 1: Comparative Specifications of BDP TMR Amine & Analogs from Commercial Sources

Vendor	Product Designation	CAS Number	Ex / Em (nm)	Extinction Coeff. ()	Correction Factor ()
Lumiprobe	BDP® TMR amine (Free base)	2183473-08-5	542 / 574	55,000	0.16
TargetMol	BDP TMR amine	2183473-08-5	542 / 574	55,000	0.16
AxisPharm	BDP TMR Analogs	N/A	~544 / ~570	Vendor Specific	Vendor Specific
BroadPharm	BDP TMR azide*	2183473-25-6	545 / 570	Vendor Specific	0.16

*Note: Azide derivatives are listed for spectral comparison; they are utilized for click-chemistry rather than direct amine-coupling.

Storage Causality: BDP TMR amine must be stored at -20°C in the dark and rigorously desiccated[5][7]. The primary amine is susceptible to atmospheric carbon dioxide (forming carbamates) and oxidation over prolonged periods[5][7].

Mechanistic Principles of Amine Bioconjugation

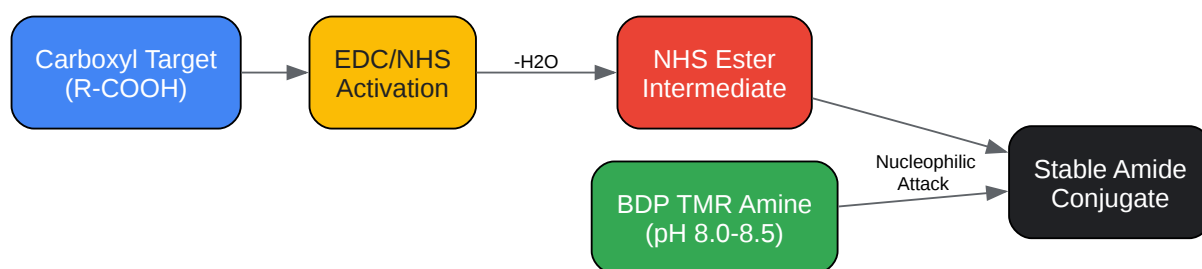
The primary amine (

) on BDP TMR acts as a potent nucleophile. In bioconjugation, it is typically reacted with an activated electrophile, most commonly an N-hydroxysuccinimide (NHS) ester[8].

The Causality of pH Control: The reaction buffer must be strictly maintained between pH 8.0 and 8.5 (e.g., using 0.1 M Sodium Bicarbonate)[9].

- Why not lower? Below pH 8.0, the primary amine becomes protonated (), rendering it non-nucleophilic and halting the reaction.

- Why not higher? Above pH 8.5, the competing hydrolysis of the NHS ester by hydroxide ions () accelerates exponentially, destroying the reactive handle before the dye can attach[8][9].



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Caption: Mechanistic pathway of BDP TMR amine conjugation to a carboxylated target via EDC/NHS activation.

Self-Validating Experimental Protocol: Amine-to-NHS Ester Conjugation

This protocol describes the conjugation of BDP TMR amine to an NHS-ester functionalized peptide or small molecule. It is designed as a self-validating system, ensuring that unreacted dye does not confound downstream assays.

Phase 1: Reaction Setup

- **Dye Preparation:** Dissolve 1 mg of BDP TMR amine in 100 μ L of anhydrous DMSO to create a \sim 20 mM stock. Crucial: Use high-quality, anhydrous DMSO; trace water will not hydrolyze the amine, but it will hydrolyze the target NHS ester upon mixing[9].
- **Target Preparation:** Dissolve the NHS-ester functionalized target in 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL.
- **Conjugation:** Add the BDP TMR amine stock to the target solution at a 5:1 molar ratio (Dye:Target). Vortex gently and incubate at room temperature for 2 hours in the dark[9].

Phase 2: Purification (Size Exclusion) 4. Equilibrate a Sephadex G-25 (or equivalent) desalting column with 1X PBS (pH 7.4). 5. Load the reaction mixture. The conjugated target (higher molecular weight) will elute first, while the smaller, unreacted BDP TMR amine will be retained in the porous matrix[9]. Collect the first colored band.

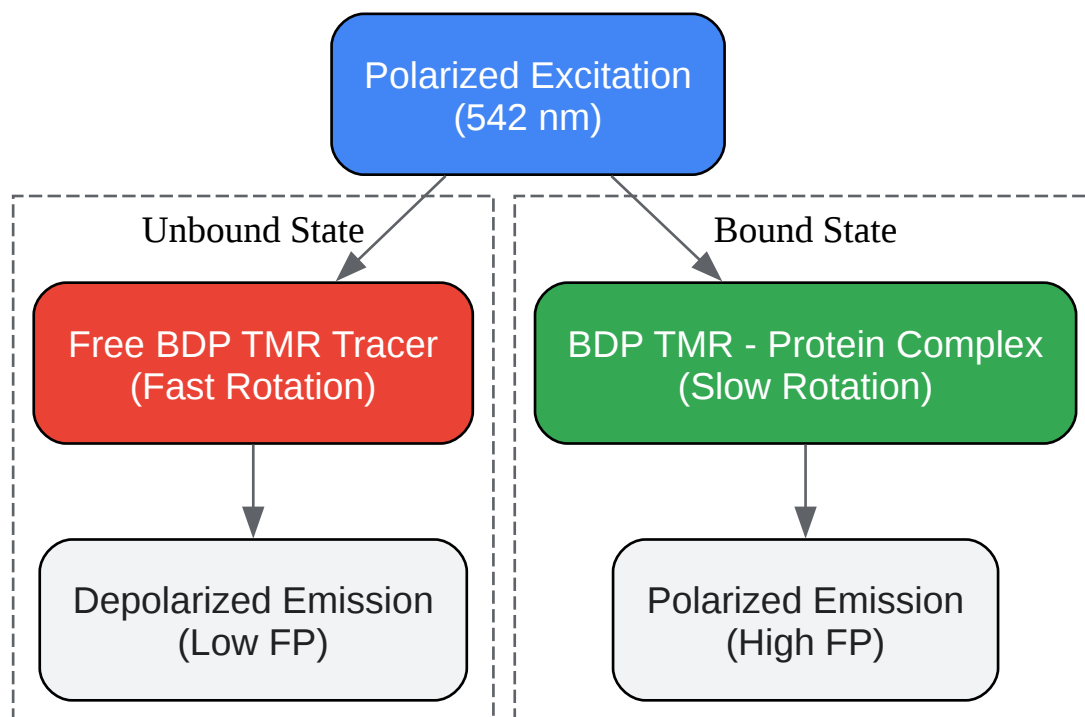
Phase 3: Validation & Degree of Labeling (DOL) To validate the success of the conjugation, measure the absorbance of the purified conjugate at 280 nm (protein/peptide) and 542 nm (BDP TMR)[5]. Calculate the DOL using the following self-correcting formula:

Where

for BDP TMR is 0.16, correcting for the dye's inherent absorbance at 280 nm, preventing the overestimation of protein concentration[5]. A DOL of 0.8 - 1.2 is optimal for most assays to prevent self-quenching.

Advanced Applications: Fluorescence Polarization Logic

Because of its unique photophysics, BDP TMR amine is heavily utilized to synthesize tracers for Fluorescence Polarization (FP) assays[3][7].



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Caption: Logic flow of a Fluorescence Polarization (FP) assay utilizing BDP TMR's long excited-state lifetime.

When BDP TMR is conjugated to a small ligand, the resulting tracer rotates rapidly in solution. By the time the long-lived excited state emits a photon, the molecule has tumbled, resulting in depolarized light[4]. Upon binding to a massive target receptor, rotational diffusion slows drastically, and the emitted light retains its polarization[4]. This allows researchers to measure binding kinetics in real-time, in a homogeneous (wash-free) format.

References

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